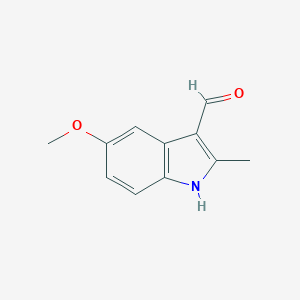

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXXXECBTWLZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390177 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6260-86-2 | |

| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

CAS Number: 6260-86-2

This technical guide provides an in-depth overview of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and potential applications, and explores its putative biological activity and associated signaling pathways.

Physicochemical and Spectral Data

This compound is a substituted indole derivative. Its core structure, featuring methoxy and methyl groups, makes it a valuable intermediate in organic synthesis.[1] The quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6260-86-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | PubChem[1] |

| InChI Key | KDXXXECBTWLZSQ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles like indoles.[4][5] The starting material for this synthesis is 5-methoxy-2-methylindole.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative procedure based on general methods for the formylation of indoles.[4][5]

Materials:

-

5-methoxy-2-methylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 5-methoxy-2-methylindole in anhydrous DCM and add it dropwise to the flask containing the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of indole-3-carboxaldehydes has demonstrated significant anti-inflammatory properties.[6][7][8][9] These compounds are metabolites of tryptophan produced by the gut microbiota and play a role in maintaining intestinal homeostasis.[7][10]

The anti-inflammatory effects of indole-3-carboxaldehyde are believed to be mediated through several signaling pathways. One prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[11]

Studies on indole-3-carboxaldehyde have shown that it can suppress the activation of the TLR4/NF-κB/p38 signaling pathway.[8] It is also reported to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[7][9] This inhibition may be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[7][9] Another identified pathway involves the upregulation of miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9), leading to a reduction in inflammatory responses in macrophages.[6]

Given these findings, it is plausible that this compound, as a derivative of indole-3-carboxaldehyde, may exert similar anti-inflammatory effects through the modulation of these key signaling pathways. This makes it a compound of interest for the development of novel therapeutics for inflammatory diseases.

Caption: Potential anti-inflammatory signaling pathway.

References

- 1. This compound | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound(6260-86-2) 1H NMR spectrum [chemicalbook.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-Aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide primarily presents computed properties and outlines general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. While specific, experimentally verified data for this compound is limited, computed values provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6260-86-2 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: The appearance, melting point, boiling point, and solubility are not yet experimentally determined in widely accessible literature. The physical form is predicted based on the properties of similar indole derivatives which are typically solids at room temperature.

Experimental Protocols for Physical Property Determination

The following are generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (for liquids)

While this compound is predicted to be a solid, this protocol is relevant for liquid derivatives or if the compound decomposes before melting.

Methodology:

-

Apparatus: A micro-boiling point apparatus or a distillation setup is used.

-

Procedure: A small amount of the substance is heated in a suitable flask. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Solubility Assessment

Understanding the solubility of a compound is critical for its use in various applications, including drug delivery and reaction chemistry.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane) are chosen.

-

Procedure: A small, accurately weighed amount of the compound is added to a specific volume of each solvent at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is determined by visual inspection (dissolution) or by quantitative analysis of the resulting solution. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound.

Caption: Generalized workflow for determining physical properties.

References

Spectroscopic Profile of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a combination of predicted spectroscopic data based on established principles and data from structurally analogous compounds. Detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar compounds.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and natural products. The specific substitutions of a methoxy group at the 5-position, a methyl group at the 2-position, and a carbaldehyde at the 3-position are expected to significantly influence its chemical and biological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | CHO |

| ~8.5 - 9.0 | br s | 1H | NH |

| ~7.5 - 7.7 | d | 1H | H-4 |

| ~7.2 - 7.3 | d | 1H | H-7 |

| ~6.8 - 6.9 | dd | 1H | H-6 |

| ~3.8 | s | 3H | OCH₃ |

| ~2.6 | s | 3H | CH₃ |

Predictions are based on standard chemical shift values and data from similar indole structures.

For comparison, the experimental ¹H NMR data for the isomeric 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde is presented below. The key difference is the position of the methyl group (on the nitrogen at position 1 instead of carbon at position 2), which primarily affects the chemical shifts of the N-methyl group and the aromatic protons.

Table 2: Experimental ¹H NMR Data for 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.92 | s | - | CHO |

| 7.78 | d | 2.4 | H-4 |

| 7.59 | s | - | H-2 |

| 7.22 | d | 9.2 | H-7 |

| 6.96 | dd | 9.2, 2.4 | H-6 |

| 3.89 | s | - | N-CH₃ |

| 3.82 | s | - | OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-5 |

| ~138 | C-7a |

| ~132 | C-2 |

| ~125 | C-3a |

| ~120 | C-4 |

| ~115 | C-3 |

| ~112 | C-7 |

| ~102 | C-6 |

| ~56 | OCH₃ |

| ~14 | CH₃ |

Predictions are based on established ¹³C NMR correlation tables for indole derivatives.

IR (Infrared) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~2830, ~2730 | Weak | C-H Stretch (Aldehyde) |

| 1650 - 1630 | Strong | C=O Stretch (Aldehyde) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1250 - 1200 | Strong | C-O Stretch (Aryl Ether) |

These predictions are based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 189.0789 | [M]⁺ (Molecular Ion) |

| 188.0712 | [M-H]⁺ |

| 174.0555 | [M-CH₃]⁺ |

| 160.0789 | [M-CHO]⁺ |

Exact masses are calculated for the molecular formula C₁₁H₁₁NO₂. Fragmentation patterns are predicted based on the stability of the resulting fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for compounds of this nature. EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a softer ionization method that typically yields the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete set of experimentally-derived spectra is not currently available in the public domain, the predicted data and information from analogous compounds offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house characterization of this and other novel chemical entities. As with any analytical work, it is recommended that researchers acquire their own comprehensive spectroscopic data for full structural verification and quality assurance.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound in the searched literature, this document presents predicted spectral data based on the analysis of structurally similar indole derivatives. A comprehensive experimental protocol for acquiring such a spectrum is also provided, along with a visual representation of the molecule and its proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimations derived from the analysis of similar compounds, including 1H-indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and various 5-substituted indole derivatives. The predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the methoxy, methyl, and carbaldehyde substituents on the indole ring.

It is crucial to note that these are predicted values and should be confirmed by experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (NH) | 8.1 - 8.5 | br s | - | 1H |

| H4 | 7.6 - 7.8 | d | ~2.0 | 1H |

| H6 | 6.8 - 7.0 | dd | ~8.5, 2.0 | 1H |

| H7 | 7.2 - 7.4 | d | ~8.5 | 1H |

| CHO | 9.9 - 10.1 | s | - | 1H |

| OCH₃ | 3.8 - 3.9 | s | - | 3H |

| CH₃ | 2.5 - 2.7 | s | - | 3H |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to better dissolve a wide range of organic compounds and for observing exchangeable protons like the N-H proton of the indole ring.

-

Sample Concentration: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Typically, the residual solvent peak is used for referencing (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

-

Insertion and Locking: Insert the sample into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved signals.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Receiver Gain (RG): The receiver gain should be adjusted automatically by the instrument to prevent signal clipping and maximize dynamic range.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled for correlation with the ¹H NMR data.

Caption: Chemical structure of this compound with proton labeling.

IR spectrum analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Infrared Spectrum Analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of this compound. The document summarizes expected quantitative data, outlines a comprehensive experimental protocol for spectral acquisition, and visualizes a key synthetic pathway for this compound.

Data Presentation: Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

| ~3300-3400 | N-H stretch | Indole N-H | Medium, Sharp |

| ~3100-3150 | Aromatic C-H stretch | Ar-H | Medium to Weak |

| ~2950-3000 | Aliphatic C-H stretch | C-H (methyl) | Medium to Weak |

| ~2830-2850 & ~2720-2740 | Aldehyde C-H stretch (Fermi resonance) | O=C-H | Weak |

| ~1650-1680 | C=O stretch (aldehyde) | C=O | Strong |

| ~1580-1620 | C=C stretch (aromatic) | Aromatic Ring | Medium to Strong |

| ~1450-1500 | C=C stretch (aromatic) | Aromatic Ring | Medium to Strong |

| ~1200-1250 | Asymmetric C-O-C stretch | Aryl-O-CH₃ | Strong |

| ~1020-1075 | Symmetric C-O-C stretch | Aryl-O-CH₃ | Medium |

| ~800-850 | C-H out-of-plane bend | Aromatic Ring | Strong |

| ~740-760 | N-H out-of-plane bend | Indole N-H | Medium, Broad |

Experimental Protocols: Infrared Spectrum Acquisition

The following protocol describes a standard method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the infrared spectrum of this compound from 4000 to 400 cm⁻¹.

Materials and Equipment:

-

This compound (solid powder)

-

Fourier Transform Infrared (FTIR) spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation and Measurement:

-

Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the software to identify and label the major absorption peaks.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any sample residue.

-

Mandatory Visualization: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[5] The following diagram illustrates the logical workflow for the synthesis of this compound from 5-Methoxy-2-methyl-1H-indole.

Caption: Vilsmeier-Haack synthesis of the target compound.

References

Mass Spectrometry of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns under electron ionization, details relevant experimental protocols, and presents key data in a structured format for ease of reference.

Compound Information

This compound is an organic compound with the chemical formula C₁₁H₁₁NO₂.[1][2] Its structure consists of an indole core substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Exact Mass | 189.078979 u | [1] |

| IUPAC Name | This compound | [1] |

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 189. The subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of substituents from the indole ring.

Predicted Major Fragmentation Pathways

A primary fragmentation event for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion.[4] Another common pathway involves the loss of the entire formyl group as a radical (•CHO). The methoxy and methyl groups can also undergo characteristic cleavages.

The following table summarizes the predicted major fragment ions for this compound.

| m/z (predicted) | Ion Formula | Proposed Fragmentation | Notes |

| 189 | [C₁₁H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. |

| 188 | [C₁₁H₁₀NO₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. This is often a prominent peak for aldehydes. |

| 174 | [C₁₀H₈NO₂]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group or the 2-position. |

| 160 | [C₁₀H₈NO]⁺ | [M-CHO]⁺ | Loss of the formyl radical. |

| 146 | [C₉H₈NO]⁺ | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion. |

| 132 | [C₉H₆N]⁺ | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ ion. |

| 117 | [C₈H₇N]⁺ | Further fragmentation of the indole core. | A common fragment in the mass spectra of indoles.[3] |

Visualization of Predicted Fragmentation Pathway

The logical flow of the predicted fragmentation can be visualized using the following diagram.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard procedures for the analysis of small organic molecules.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of 1 mg/mL.

-

Dilution: Prepare a working solution with a concentration in the range of 10-100 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-250 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted below.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of this and structurally related indole derivatives. The systematic approach outlined here will aid in the identification and structural elucidation of such compounds in various research and development settings. Further experimental work is required to confirm the proposed fragmentation pathways and to explore the compound's behavior under different ionization conditions.

References

A Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It covers the molecule's chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance within the broader context of biologically active indole derivatives.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a formyl (carbaldehyde) group at the 3-position defines its unique chemical reactivity and potential for biological activity. The indole nucleus itself is an electron-rich aromatic system, and the methoxy substituent further enhances this electron density, influencing its chemical behavior.[1]

Below is the chemical structure of the compound.

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| CAS Number | 6260-86-2 | [2] |

| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | [2] |

| InChI | InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | [2] |

| InChIKey | KDXXXECBTWLZSQ-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 42.1 Ų | [2] |

| Complexity | 219 | [2] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocol

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocyclic compound, such as 5-methoxy-2-methyl-1H-indole, using a Vilsmeier reagent.[5][6] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4]

Detailed Experimental Protocol (Adapted from General Procedures):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, ~3 eq.). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the starting material, 5-methoxy-2-methyl-1H-indole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to 85-90 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline (pH > 8). A solid precipitate will form.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid extensively with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data Summary

| Spectroscopy Type | Data (for 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.92 (s, 1H, -CHO), 7.78 (d, J=2.4 Hz, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 7.22 (d, J=9.2 Hz, 1H, Ar-H), 6.97 (dd, J=9.2, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.82 (s, 3H, -NCH₃).[7][8] |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Table 2: Spectroscopic Data for a Closely Related Analog.

Biological and Pharmacological Context

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[9] Methoxy-substituted indoles, in particular, have been the subject of extensive research. The methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.[1]

Derivatives of indole-3-carbaldehyde are known to possess diverse pharmacological properties, including:

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting various cellular mechanisms, such as inhibiting protein kinases, disrupting microtubule formation, or inducing apoptosis.[9][10]

-

Antimicrobial Activity: The indole nucleus is found in compounds with significant antibacterial and antifungal properties.[9]

-

Antioxidant and Anti-inflammatory Activity: Certain indole analogs have shown promise as radical scavengers and anti-inflammatory agents.[11]

The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into imines, alcohols, or used in condensation reactions to build larger, more elaborate structures for drug discovery programs. A plausible mechanism of action for derived anticancer agents is the inhibition of critical signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

References

- 1. soc.chim.it [soc.chim.it]

- 2. This compound | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 5-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Indole-3-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged from relative obscurity to become a cornerstone in medicinal chemistry and drug discovery.[1] Its journey from a simple plant metabolite to a versatile pharmacophore is a testament to its remarkable chemical reactivity and profound biological significance. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of indole-3-carbaldehyde and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the intricate signaling pathways these compounds modulate.

Discovery and Historical Context

Indole-3-carbaldehyde was first identified as a natural product in various plant species.[2] Its biosynthesis in plants and by gut microbiota from the essential amino acid L-tryptophan has been a subject of significant interest.[1][3] Early synthetic efforts focused on the formylation of the indole nucleus, a challenging task due to the electron-rich nature of the heterocycle and the potential for side reactions.

The development of named reactions in organic chemistry provided the foundational tools for the synthesis of indole-3-carbaldehyde. Key historical methods include:

-

Vilsmeier-Haack Reaction: This has become one of the most widely used methods for the formylation of indoles, employing a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4] The reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole ring.

-

Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with the indole nucleus.

-

Gattermann Reaction: This reaction involves the use of hydrogen cyanide and a Lewis acid catalyst.

-

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent.[2]

Over the years, these classical methods have been refined and optimized to improve yields and substrate scope. More recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to minimize the use of stoichiometric and often harsh reagents.[4]

Synthetic Methodologies and Experimental Protocols

The true power of indole-3-carbaldehyde as a scaffold lies in the ease with which its aldehyde functionality can be transformed into a diverse array of derivatives. This section provides detailed experimental protocols for the synthesis of the parent compound and its key derivatives: Schiff bases, chalcones, and thiosemicarbazones.

Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is a standard and reliable method for the preparation of indole-3-carbaldehyde.

Materials:

-

Indole

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the resulting solution by the slow addition of a concentrated sodium hydroxide solution until the product precipitates.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude indole-3-carbaldehyde can be further purified by recrystallization from ethanol.

Synthesis of Indole-3-Carbaldehyde Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation of indole-3-carbaldehyde with primary amines.[5][6]

Materials:

-

Indole-3-carbaldehyde

-

Substituted primary amine (e.g., aniline, amino acids)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Dissolve indole-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Synthesis of Indole-3-Carbaldehyde Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of indole-3-carbaldehyde with an appropriate acetophenone.[7][8][9][10]

Materials:

-

Indole-3-carbaldehyde

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Magnetic stirrer

Procedure:

-

In a flask, dissolve indole-3-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

-

With vigorous stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%) to the mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by the formation of a precipitate or by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Indole-3-Carbaldehyde Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of indole-3-carbaldehyde with thiosemicarbazide.[11][12][13][14]

Materials:

-

Indole-3-carbaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

Procedure:

-

Dissolve indole-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiosemicarbazide (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 1-3 hours. The thiosemicarbazone product usually precipitates from the hot solution.

-

Cool the reaction mixture and collect the crystalline product by filtration.

-

Wash the product with cold ethanol and dry. Further purification can be achieved by recrystallization from ethanol.

Biological Activities and Quantitative Data

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities.[15] The ease of structural modification allows for the fine-tuning of their biological profiles. This section summarizes the key biological activities and presents quantitative data in a structured format.

Anticancer Activity

Indole-3-carbaldehyde derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazones | Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [19] |

| Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazone | A549 (Lung) | >50 | [19] | |

| Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazone | MCF-7 (Breast) | >50 | [19] | |

| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 (µg/mL) | [13] | |

| Chalcones | (E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | A549 (Lung) | 12.5 | Not specified in provided text |

| (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one | MCF-7 (Breast) | 8.7 | Not specified in provided text |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole-3-carbaldehyde derivatives have shown significant promise in this area, with many exhibiting potent activity against a variety of bacterial and fungal pathogens.[20][21][22][23]

| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazones | Indole-3-aldehyde nicotinic acid hydrazide | Staphylococcus aureus | 6.25 | [21] |

| Indole-3-aldehyde nicotinic acid hydrazide | Methicillin-resistant S. aureus (MRSA) | 6.25 | [21] | |

| 5-Bromoindole-3-aldehyde anisic acid hydrazide | Escherichia coli | 50 | [21] | |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [22] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [22] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [22] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [22] | |

| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (bacterium) | 2000 | [6] |

| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (fungus) | 5000 | [6] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key contributor to a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties, often through the modulation of key inflammatory signaling pathways.[24][25][26][27][28][29]

| Activity | Derivative | Assay | IC50 (µM) | Reference |

| Antioxidant | 1-(2-(4-hydroxy-3-methoxyphenylamino)acetyl)-1H-indole-3-carbaldehyde | DPPH radical scavenging | 8 | [25] |

| 1-(2-(4-hydroxy-3-methoxyphenylamino)acetyl)-1H-indole-3-carbaldehyde | Lipid peroxidation inhibition | 7 | [25] | |

| 1-(2-(4-aminophenylamino)acetyl)-1H-indole-3-carbaldehyde | DPPH radical scavenging | 13 | [25] | |

| 1-(2-(4-aminophenylamino)acetyl)-1H-indole-3-carbaldehyde | Lipid peroxidation inhibition | 16 | [25] | |

| Anti-inflammatory | Indole-3-carbaldehyde | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | - | [24] |

| Indole-3-carbaldehyde | Inhibition of TNF-α production (LPS-stimulated RAW 264.7 cells) | - | [24] | |

| Indole-3-carbaldehyde | Inhibition of IL-6 production (LPS-stimulated RAW 264.7 cells) | - | [24] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indole-3-carbaldehyde derivatives are underpinned by their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. This section provides a visual representation of key signaling pathways using the DOT language for Graphviz.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, intestinal homeostasis, and cellular metabolism.[30][31][32][33] Activation of AhR by I3A leads to the transcription of target genes that can have both pro- and anti-inflammatory effects depending on the cellular context.[34]

References

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. janeway.uncpress.org [janeway.uncpress.org]

- 10. benchchem.com [benchchem.com]

- 11. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 13. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]

- 23. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. mdpi.com [mdpi.com]

- 27. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 32. researchgate.net [researchgate.net]

- 33. asset.library.wisc.edu [asset.library.wisc.edu]

- 34. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of methoxyindole derivatives.

Introduction

Methoxy-substituted indoles represent a pivotal class of heterocyclic compounds with profound significance in medicinal chemistry and drug discovery. The indole nucleus, a common motif in numerous natural products and pharmaceuticals, gains enhanced and diverse biological activities through the strategic placement of methoxy groups.[1] These substitutions can modulate the electron density of the indole ring, influencing its reactivity and interactions with biological targets.[2] This technical guide provides a comprehensive overview of the biological importance of methoxy-substituted indoles, detailing their roles in various signaling pathways, their quantitative pharmacological data, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical scaffold. Methoxyindoles are integral to the development of therapeutic agents for a range of conditions, including cancer, neurological disorders, and viral infections.[3][4]

Anticancer Activity

Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] Their efficacy has been demonstrated across a range of cancer cell lines, with some derivatives advancing into preclinical and clinical development.[7]

Microtubule Disruption

A significant mechanism of action for several methoxy-substituted indoles is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9] The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for example, is a potent inhibitor of tubulin polymerization with an IC50 value of 1.5 µM.[8]

Induction of Non-Apoptotic Cell Death: Methuosis

Certain indolyl-pyridinyl-propenone analogues bearing methoxy groups have been shown to induce a novel form of non-apoptotic cell death termed methuosis.[10] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell death.[11] This alternative death pathway is particularly significant for its potential to eliminate cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[12] The position of the methoxy group on the indole ring can dramatically influence the mechanism of cell death, with a shift from the 5-position to the 6-position switching the activity from methuosis induction to microtubule disruption.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various methoxy-substituted indole derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | [8] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | 0.035 | [8] |

| Methoxy-substituted indole curcumin derivative | Hep-2 (Laryngeal) | 12 | [9] |

| Methoxy-substituted indole curcumin derivative | A549 (Lung) | 15 | [9] |

| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | 4 | [9] |

| 8-methoxypyrazino[1,2-a]indole | K562 (Leukemia) | - | [13] |

| Methoxy-indole curcumin derivative (27) | Hep-2 | 12 | [9] |

| Methoxy-indole curcumin derivative (27) | A549 | 15 | [9] |

| Methoxy-indole curcumin derivative (27) | HeLa | 4 | [9] |

| Indole-thiazolidinedione-triazole hybrid (26) | HePG-2 (Liver) | 4.43 | [9] |

| Indole-thiazolidinedione-triazole hybrid (26) | HCT-116 (Colorectal) | 4.46 | [9] |

| Indole-thiazolidinedione-triazole hybrid (26) | PC-3 (Prostate) | 8.03 | [9] |

| Indole-thiazolidinedione-triazole hybrid (26) | MCF-7 (Breast) | 3.18 | [9] |

Neuromodulatory and Neuroprotective Effects

Methoxyindoles play a crucial role in the central nervous system, with melatonin (N-acetyl-5-methoxytryptamine) being the most prominent example.[14] Melatonin and its analogs interact with specific G protein-coupled receptors, MT1 and MT2, to regulate circadian rhythms, sleep, and mood.[14] The binding of these ligands to their receptors initiates a cascade of intracellular signaling events. Beyond its role in circadian regulation, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has demonstrated neuroprotective properties, showing potential in reducing ischemic damage in stroke models.[15]

Melatonin Receptor Signaling

The activation of MT1 and MT2 receptors by melatonin triggers distinct downstream signaling pathways. Both receptors couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[16] The MT1 receptor can also couple to Gαq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9][14]

Serotonin Receptor Interaction

In addition to melatonin receptors, certain methoxyindoles exhibit affinity for various serotonin (5-HT) receptor subtypes.[6] This interaction is significant as the serotonergic system is a major target for the treatment of depression and other mood disorders. The binding affinities (Ki) of these compounds for different 5-HT receptors are crucial parameters in determining their pharmacological profiles.

Quantitative Receptor Binding Data

The following table presents the binding affinities of selected methoxyindole derivatives for melatonin and serotonin receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Melatonin | MT1 (chicken brain) | - | [17] |

| Melatonin | MT2 (chicken brain) | - | [17] |

| 2-Iodomelatonin | Melatonin Receptor (Tonsillar Lymphocytes) | - | |

| 5-Methoxytryptophol | Melatonin Receptor (Tonsillar Lymphocytes) | - | |

| 5-Methoxytryptamine | 5-HT Receptor | - | |

| Agomelatine | MT2/5-HT2C Heteromer | - |

Antioxidant Properties

Several methoxy-substituted indoles, including melatonin and its metabolites, are potent antioxidants. They can directly scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage. This antioxidant activity is implicated in their neuroprotective and anti-inflammatory effects.

Quantitative Antioxidant Activity Data

The antioxidant capacity of methoxyindoles is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound | Antioxidant Activity (DPPH) IC50 | Reference |

| 5-Methoxytryptophol (5-MTOH) | 0.62 mM (Lipid Peroxidation Inhibition) | |

| 5-Methoxytryptophol (5-MTOH) | 0.63 mM (Protein Carbonyl Formation Inhibition) | |

| n-hexane extract of P. retrofractum Vahl. | 57.66 ppm | |

| methanol extract of P. retrofractum Vahl. | 101.74 ppm | |

| ethyl acetate extract of P. retrofractum Vahl. | 66.12 ppm |

Antiviral Activity

The indole scaffold is a "privileged structure" in antiviral drug discovery, and methoxy-substituted derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various flaviviruses like Dengue (DENV) and Zika (ZIKV).[7] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.[7]

Quantitative Antiviral Data

The antiviral efficacy of methoxyindole derivatives is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Tetrahydroindole derivative (2) | HCV (gt 1b) | - | 12.4 | |

| Tetrahydroindole derivative (2) | HCV (gt 2a) | - | 8.7 | |

| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV (gt 1b) | - | 7.9 | |

| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV (gt 2a) | - | 2.6 | |

| Cyclopropyl indole derivative (37) | HIV-1 | - | 3.58 | |

| Indole chloropyridinyl ester (GRL-0920) | SARS-CoV-2 | - | 2.8 | |

| Indolealkylamine derivative (5e) | SARS-CoV-2 (Entry) | - | ~1 | |

| Indolealkylamine derivative (5h) | SARS-CoV-2 (Entry) | - | ~1 | |

| Indole alkaloid derivative (20) | ZIKV MR766 | - | 0.1 - 4.2 | |

| Indole alkaloid derivative (22) | ZIKV MR766 | - | 0.1 - 4.2 | |

| Indole alkaloid derivative (24) | ZIKV MR766 | - | 0.1 - 4.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Methoxy-Substituted Indoles

General Procedure for the Synthesis of 5-Methoxy-1-methylindole-3-carbaldehyde:

-

To a stirring solution of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere, add 5-methoxyindole-3-carboxaldehyde (1.0 eq) in batches over 5 minutes.

-

Stir the reaction mixture for 30 minutes.

-

Add iodomethane (1.2 eq) and continue stirring for 1 hour.

-

Upon completion, quench the reaction with 10% sodium bicarbonate solution and extract with ethyl acetate.

-

Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. Purify the crude product by column chromatography (ethyl acetate/hexane) to yield the final product.

Biosynthesis of Melatonin: [1][3][9]

The biosynthesis of melatonin from tryptophan involves a four-step enzymatic pathway:

-

Hydroxylation: Tryptophan is hydroxylated to 5-hydroxytryptophan by tryptophan hydroxylase.[1]

-

Decarboxylation: 5-hydroxytryptophan is decarboxylated to serotonin by aromatic amino acid decarboxylase.[9]

-

Acetylation: Serotonin is N-acetylated to N-acetylserotonin by serotonin N-acetyltransferase.[9]

-

Methylation: N-acetylserotonin is methylated to melatonin by hydroxyindole-O-methyltransferase.[1]

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of methoxy-substituted indoles on cancer cells.[1][10][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][14]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.[1]

-

Incubation: Incubate the plate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans | MDPI [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. Melatonin - Wikipedia [en.wikipedia.org]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. Melatonin [ch.ic.ac.uk]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 5-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 15. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Stability of Indole Carbaldehydes: A Theoretical and Experimental Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole carbaldehydes are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their inherent biological activity and versatile chemical scaffold make them valuable starting points for the synthesis of a wide range of therapeutic agents. The stability of these molecules, both in terms of their different positional isomers and their conformational arrangements, is a critical factor that influences their reactivity, biological activity, and ultimately their efficacy as drug candidates. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to evaluate the stability of indole carbaldehydes.

Theoretical Calculations for Indole Carbaldehyde Stability

Computational chemistry provides powerful tools to investigate the stability of molecules at the atomic level. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like indole carbaldehydes.

Computational Methods

The stability of indole carbaldehyde isomers and conformers is typically assessed by calculating their relative energies. A lower energy corresponds to a more stable structure. Several DFT functionals and basis sets are commonly employed for this purpose.

-

Functionals: The choice of functional is crucial for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides reliable geometries and relative energies for organic molecules.[1]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-311++G(d,p), is a flexible and commonly used basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[1]

The general workflow for theoretical stability calculations involves:

-

Geometry Optimization: The starting molecular structure of each isomer or conformer is optimized to find its lowest energy arrangement.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Energy Calculation: The total electronic energy of the optimized structure is calculated.

-

Relative Energy Calculation: The relative energy of each isomer is determined by subtracting the energy of the most stable isomer from the energy of the others.

Conformational Analysis

For a given indole carbaldehyde isomer, different spatial arrangements of the carbaldehyde group relative to the indole ring, known as conformers, can exist. These conformers are interconverted by rotation around single bonds. The energy barrier for this rotation determines the conformational flexibility of the molecule. DFT calculations can be used to map the potential energy surface of this rotation and identify the most stable conformers and the transition states connecting them. For instance, studies on 1-(arylsulfonyl)indole-3-carbaldehyde have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol.[2]

Data Presentation: Stability of Indole Carbaldehyde Isomers

To provide a framework for such an analysis, the following table outlines the structure for presenting such data once it becomes available through dedicated computational studies.

Table 1: Calculated Relative Stabilities of Indole Carbaldehyde Positional Isomers

| Isomer | Structure | Total Energy (Hartree) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) |

| Indole-2-carbaldehyde | Structure Image | Calculated Value | Calculated Value |

| Indole-3-carbaldehyde | Structure Image | Calculated Value | 0.00 (by definition) |

| Indole-4-carbaldehyde | Structure Image | Calculated Value | Calculated Value |

| Indole-5-carbaldehyde | Structure Image | Calculated Value | Calculated Value |

| Indole-6-carbaldehyde | Structure Image | Calculated Value | Calculated Value |

| Indole-7-carbaldehyde | Structure Image | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would need to be populated by performing the actual DFT calculations. Indole-3-carbaldehyde is often considered the most common and is used here as the reference (relative energy = 0.00 kcal/mol).

Experimental Protocols for Stability Determination

Experimental techniques are essential for validating theoretical predictions and providing real-world data on the stability and properties of indole carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

-

Objective: To identify the specific isomer and determine the preferred conformation of the carbaldehyde group.

-

Sample Preparation:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5][6]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shift of the aldehyde proton (typically around 10 ppm) is a key indicator.[4][5]

-

Acquire a ¹³C NMR spectrum to identify the carbon signals, including the carbonyl carbon (typically around 185 ppm).[4]

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the isomer's structure.

-

-

Data Analysis: The observed chemical shifts and coupling constants can be compared with theoretical predictions from DFT calculations (using the GIAO method) to validate the computed structure and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

Objective: To identify the characteristic vibrational modes of the indole and carbaldehyde groups.

-

Sample Preparation (Attenuated Total Reflectance - ATR): [8][9]

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-